5-Amino-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-1-(3-hydroxypropyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-9(13)11(3-2-4-12)6-8(7)10/h5-6,12H,2-4,10H2,1H3 |
InChI Key |
AVWNASFTVXEMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCCO |
Origin of Product |
United States |
Biological Activity
5-Amino-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one is a dihydropyridine derivative notable for its potential therapeutic applications. This compound has garnered interest due to its unique structural features, which may confer various biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry.
- Molecular Formula : C9H14N2O2
- Molecular Weight : 182.22 g/mol
- IUPAC Name : 5-amino-1-(3-hydroxypropyl)-4-methylpyridin-2-one
- Structural Characteristics : The compound features a dihydropyridine ring with an amino group and a hydroxypropyl side chain, which are critical for its biological interactions.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antioxidant Activity : Research indicates that similar dihydropyridine compounds can scavenge free radicals, suggesting potential antioxidant properties for this compound.
- Neuroprotective Effects : Dihydropyridines are often studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the hydroxypropyl group may enhance these effects by improving solubility and bioavailability.
- Cardiovascular Benefits : Compounds in this class have been associated with vasodilatory effects and calcium channel modulation, which could be beneficial in treating cardiovascular diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities in Related Compounds
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This property may contribute to their cardiovascular benefits and neuroprotective effects by regulating intracellular calcium levels.
- Antioxidant Mechanisms : The hydroxypropyl group may enhance the compound's ability to donate electrons and neutralize reactive oxygen species (ROS), thus providing protective effects against oxidative stress.
- Receptor Interactions : Binding studies suggest that similar compounds interact with various receptors involved in neurotransmission and cardiovascular regulation, which could explain their diverse biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with the target molecule, differing primarily in substituent groups or ring modifications.
5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
- Key Differences : The hydroxypropyl substituent is attached at the 2-position of the propyl chain instead of the 3-position in the target compound.
- Data :
- Implications: The shorter hydroxypropyl chain (2-hydroxypropyl vs. However, the absence of purity or stability data limits direct functional comparisons.
5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one
- Key Differences : The substituent is a cyclopropylmethyl group instead of hydroxypropyl, and the methyl group is at the 6-position instead of 3.
- Data :
- Implications : The cyclopropylmethyl group introduces rigidity and lipophilicity, which may enhance membrane permeability but reduce water solubility. The shifted methyl group (6- vs. 4-position) could alter ring conformation and electronic distribution.
5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
- Key Differences : Features a 2-methoxyethyl substituent and lacks the 4-methyl group.
- Data :
- The absence of the 4-methyl group may reduce steric hindrance, favoring interactions with flat binding pockets.
Structural and Functional Analysis
Table 1: Comparative Structural Features
| Compound | Substituent Position & Type | Molecular Weight (g/mol) | Key Properties (Theoretical) |
|---|---|---|---|
| Target Compound | N1: 3-hydroxypropyl; C4: methyl | Not reported | Enhanced solubility (hydroxy group) |
| 5-Amino-1-(2-hydroxypropyl)-4-methyl- | N1: 2-hydroxypropyl; C4: methyl | 182.22 | Moderate lipophilicity |
| 5-Amino-1-(cyclopropylmethyl)-6-methyl | N1: cyclopropylmethyl; C6: methyl | Not reported | High rigidity, lipophilic |
| 5-Amino-1-(2-methoxyethyl)- | N1: 2-methoxyethyl; C4: H | 168.20 (calc. from C₈H₁₂N₂O₂) | Improved metabolic stability (methoxy) |
Preparation Methods
Synthesis Methods
The synthesis of 5-Amino-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves reacting appropriate starting materials under controlled conditions. One common method involves reacting 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 2-amino-1-propanol in the presence of a dehydrating agent like thionyl chloride. The reaction is performed under reflux conditions, and the product is purified through recrystallization.
Industrial Production
Industrial production might use similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Reaction Types
5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction Reduction reactions can yield dihydropyridine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
- Substitution Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxypropyl positions. Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
The major products formed from these reactions include various substituted dihydropyridinones, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Applications in Scientific Research
5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
- Chemistry It is used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
- Industry It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Synthesis of 5-substituted Derivatives
4-aminotetrahydropyridinylidene salts can be treated with aldehydes in an alkaline medium to produce 5-substituted derivatives. For example, reacting 4-dialkylaminotetrahydropyridinylidene salt 1a with potassium hydroxide yields dihydropyridone 15 quantitatively. Adding a mixture of pyrrolidine and benzaldehyde in alkaline solution results in considerable amounts of 2a being formed overnight. Reacting 15 without a secondary amine results in a high yield of the hydroxy analog 11 .
Example Procedure
Synthesis of rac-2,2-Dimethyl-5-[( R)-phenyl(pyrrolidin-1-yl)methyl]-2,3-dihydropyridin-4(1 H)-one (2a ):
- Suspend compound 1a (2.000 g (6.53 mmol)) in water (16 mL).
- Add a solution of KOH (1.466 g (26.13 mmol)) in water (16 mL).
- Stir the mixture at room temperature until a solution is formed (ca. 5–10 min).
- Add benzaldehyde (0.693 g (6.53 mmol)).
- Stir the reaction mixture for 4 days at room temperature.
- Filter the separated crystalline solid with suction, wash with water and acetone, and dry in vacuo, yielding 2a (1.261g (68%)) as an orange-yellow solid.
- Recrystallize from ethyl acetate/cyclohexane for analytical purposes, resulting in a white solid.
Related Compound: 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one is a complex organic compound in the dihydropyridinone class. It has a six-membered ring containing nitrogen and a carbonyl group, with functional groups such as amino, bromo, and hydroxypropyl. This compound is of interest in medicinal chemistry and organic synthesis. Preliminary studies suggest that this compound may exhibit various biological activities due to its ability to interact with enzymes or receptors and modulate their activity, leading to effects on metabolic pathways or neurotransmitter systems.
Table 1: Properties of 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
| Property | Value |
|---|---|
| Product Name | 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
| Molecular Formula | C\$$9\$$H\$${13}\$$BrN\$$2\$$O\$$2\$$ |
| Molecular Weight | 261.12 g/mol |
| IUPAC Name | 5-amino-3-bromo-1-(3-hydroxypropyl)-4-methylpyridin-2-one |
| CAS No. | N/A |
| Standard InChI | InChI=1S/C9H13BrN2O2/c1-6-7(11)5-12(3-2-4-13)9(14)8(6)10/h5,13H,2-4,11H2,1H3 |
| Standard InChIKey | GNMPKMZOBYXSAV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(C=C1N)CCCO)Br |
| PubChem Compound ID | 104505799 |
Q & A
Q. What are the optimal synthetic routes for 5-Amino-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions under reflux conditions with precise temperature control (e.g., 80–100°C) and inert atmospheres to prevent oxidation. Key intermediates may require protection of the amino and hydroxypropyl groups. Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol gradients) is critical to isolate the compound in ≥95% purity. Reaction yields improve with slow addition of reagents and monitoring by TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer: Use a combination of:
Q. How does pH influence the compound’s stability during synthesis and storage?
- Methodological Answer: Stability is pH-sensitive. At neutral to slightly acidic conditions (pH 6.0–7.0, adjusted with 10% acetic acid), the dihydropyridinone ring remains intact. Under alkaline conditions, degradation via hydrolysis occurs. For long-term storage, lyophilize and store at -20°C in amber vials under nitrogen .
Advanced Research Questions
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes or receptors. Focus on the hydroxypropyl group’s hydrogen-bonding potential and the methyl group’s steric effects. Validate predictions with SPR (surface plasmon resonance) binding assays or ITC (isothermal titration calorimetry) to quantify affinity .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer: Discrepancies may arise from:
Q. How does stereochemistry influence pharmacological activity?
- Methodological Answer: Chiral centers in analogs (e.g., tetrahydrofuran derivatives ) show stereoselective bioactivity. For this compound, synthesize enantiomers via asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling). Test enantiomers in vitro (e.g., CYP450 inhibition assays) and in vivo (PK/PD models) to correlate configuration with efficacy .
Q. What are the challenges in designing SAR studies for this compound?
- Methodological Answer: Key variables include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
